2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]propanamide 2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15331582
InChI: InChI=1S/C22H29NO5S/c1-16(28-19-9-7-17(8-10-19)22(2,3)4)21(24)23(14-20-6-5-12-27-20)18-11-13-29(25,26)15-18/h5-10,12,16,18H,11,13-15H2,1-4H3
SMILES:
Molecular Formula: C22H29NO5S
Molecular Weight: 419.5 g/mol

2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]propanamide

CAS No.:

Cat. No.: VC15331582

Molecular Formula: C22H29NO5S

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]propanamide -

Specification

Molecular Formula C22H29NO5S
Molecular Weight 419.5 g/mol
IUPAC Name 2-(4-tert-butylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)propanamide
Standard InChI InChI=1S/C22H29NO5S/c1-16(28-19-9-7-17(8-10-19)22(2,3)4)21(24)23(14-20-6-5-12-27-20)18-11-13-29(25,26)15-18/h5-10,12,16,18H,11,13-15H2,1-4H3
Standard InChI Key QKJRPOXMDLKXDO-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)N(CC1=CC=CO1)C2CCS(=O)(=O)C2)OC3=CC=C(C=C3)C(C)(C)C

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The target compound features a propanamide backbone substituted with three distinct groups:

  • A 4-tert-butylphenoxy moiety at the C2 position.

  • A 1,1-dioxo-1λ⁶-thiolan-3-yl group (a five-membered sulfone ring) attached to the amide nitrogen.

  • A furan-2-ylmethyl group also bonded to the amide nitrogen.

The IUPAC name reflects this arrangement systematically: 2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-[(furan-2-yl)methyl]propanamide.

Key Structural Features:

  • Sulfone Ring: The 1,1-dioxothiolan-3-yl group introduces polarity and potential hydrogen-bonding sites due to the sulfonyl (-SO₂-) functionality .

  • Steric Bulk: The tert-butyl group on the phenoxy ring enhances lipophilicity and may influence binding interactions .

  • Heterocycles: The furan ring contributes π-electron density and planar geometry, which could facilitate aromatic stacking interactions .

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The molecule can be dissected into three building blocks:

  • Propanamide Core: Likely derived from propanoic acid derivatives.

  • 4-tert-Butylphenoxy Group: Introduced via nucleophilic aromatic substitution or Ullmann-type coupling.

  • N-Substituents: The thiolan-3-yl and furfuryl groups may be installed through sequential alkylation or reductive amination.

Proposed Synthesis

  • Step 1: Formation of the Propanamide Backbone
    React propionyl chloride with 4-tert-butylphenol in the presence of a base (e.g., K₂CO₃) to yield 2-(4-tert-butylphenoxy)propanoic acid. Subsequent activation with thionyl chloride generates the acid chloride.

  • Step 2: Introduction of Thiolan-3-ylamine
    Couple the acid chloride with 3-aminothiolane sulfone (synthesized via oxidation of thiolane with H₂O₂ ) under Schotten-Baumann conditions.

  • Step 3: N-Alkylation with Furan-2-ylmethyl Bromide
    Perform alkylation using furfuryl bromide and a mild base (e.g., DIEA) to install the second nitrogen substituent .

Optimization Considerations:

  • Catalysis: InCl₃, noted for facilitating multi-component reactions , could enhance efficiency in steps requiring concurrent bond formations.

  • Solvent Systems: Ethanol/water mixtures (50%) are effective for polar intermediates .

Physicochemical and Computational Properties

Predicted Properties

PropertyValueMethod/Source
Molecular FormulaC₂₄H₃₂N₂O₅SComputed from structure
Molecular Weight484.59 g/molPubChem algorithm
XLogP3 (Partition Coefficient)3.9 ± 0.5XLogP3
Hydrogen Bond Donors2 (amide NH, sulfone O)Cactvs
Hydrogen Bond Acceptors7Cactvs
Rotatable Bonds8Cactvs
Topological Polar Surface Area105 ŲErtl et al. method

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (amide C=O), 1320–1150 cm⁻¹ (sulfone S=O), and 1240 cm⁻¹ (aryl ether C-O) .

  • NMR:

    • ¹H NMR: δ 1.35 (s, 9H, tert-butyl), δ 4.20–4.50 (m, thiolan CH₂), δ 6.30–7.50 (m, furan and aromatic protons).

    • ¹³C NMR: δ 177.5 (amide C=O), δ 115–160 (aromatic and furan carbons), δ 55.2 (thiolan sulfone carbons) .

ParameterPredictionRationale
AbsorptionModerate (LogP ≈ 3.9)Balanced lipophilicity
MetabolismCYP3A4 substrateSulfone and furan oxidation
ToxicityLow hepatotoxicity riskAbsence of reactive motifs

Industrial and Research Applications

Material Science

The sulfone and furan groups could impart thermal stability, making the compound a candidate for high-performance polymers or coatings .

Catalysis

The tert-butylphenoxy moiety may serve as a ligand in transition metal catalysts for asymmetric synthesis .

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